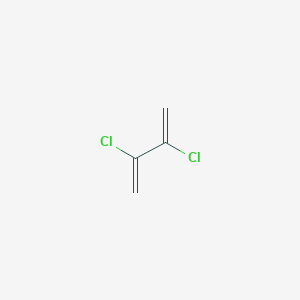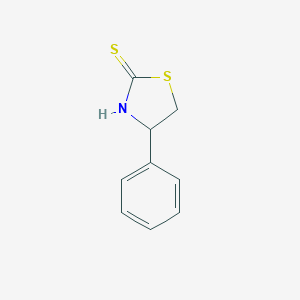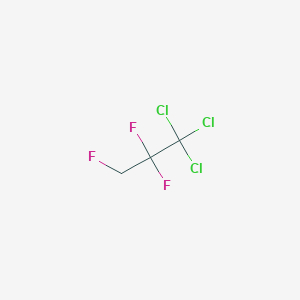
1,1,1-Trichloro-2,2,3-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123 or Freon 123, is a colorless gas that is widely used as a refrigerant and as a blowing agent in the production of foam insulation. HCFC-123 is a member of the family of hydrochlorofluorocarbons (HCFCs), which are a group of compounds that have been developed as alternatives to the more harmful chlorofluorocarbons (CFCs). HCFCs have a lower ozone depletion potential than CFCs, but they are still considered to be ozone-depleting substances and are being phased out under the Montreal Protocol.
Mecanismo De Acción
1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance that contributes to the destruction of the ozone layer in the stratosphere. When released into the atmosphere, 1,1,1-Trichloro-2,2,3-trifluoropropane reacts with ozone (O3) and breaks it down into oxygen (O2) and chlorine monoxide (ClO). The chlorine monoxide can then react with other ozone molecules, creating a chain reaction that depletes the ozone layer.
Efectos Bioquímicos Y Fisiológicos
1,1,1-Trichloro-2,2,3-trifluoropropane is not considered to be highly toxic, but it can cause irritation of the eyes, skin, and respiratory system. Long-term exposure to high concentrations of 1,1,1-Trichloro-2,2,3-trifluoropropane can cause damage to the liver, kidneys, and central nervous system. 1,1,1-Trichloro-2,2,3-trifluoropropane is also a greenhouse gas and contributes to global warming.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1-Trichloro-2,2,3-trifluoropropane has been used as a solvent in laboratory experiments, particularly in the electronics industry. It has several advantages over other solvents, including its low toxicity and high solvency power. However, 1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance and is being phased out under the Montreal Protocol. Researchers are encouraged to use alternative solvents that are less harmful to the environment.
Direcciones Futuras
As 1,1,1-Trichloro-2,2,3-trifluoropropane is being phased out, researchers are exploring alternative refrigerants and blowing agents that have lower ozone depletion potential and are less harmful to the environment. Some of the alternatives being studied include hydrofluorocarbons (HFCs), hydrocarbons (HCs), and natural refrigerants such as carbon dioxide (CO2) and ammonia (NH3). There is also ongoing research into the environmental and health effects of HCFCs and their alternatives, as well as the development of new technologies for refrigeration and insulation.
Métodos De Síntesis
1,1,1-Trichloro-2,2,3-trifluoropropane is synthesized by reacting 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,1,1-Trichloro-2,2,3-trifluoropropane and hydrochloric acid. The process is typically carried out in a batch reactor at high pressure and high temperature.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2,2,3-trifluoropropane has been widely used as a refrigerant in air conditioning and refrigeration systems, as well as in foam insulation production. It has also been used as a solvent in the electronics industry. 1,1,1-Trichloro-2,2,3-trifluoropropane has been the subject of scientific research in a variety of fields, including atmospheric chemistry, toxicology, and environmental science.
Propiedades
Número CAS |
131211-71-7 |
|---|---|
Nombre del producto |
1,1,1-Trichloro-2,2,3-trifluoropropane |
Fórmula molecular |
C3H2Cl3F3 |
Peso molecular |
201.4 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-3(5,6)2(8,9)1-7/h1H2 |
Clave InChI |
HXUSPOJBFARDNS-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)F |
SMILES canónico |
C(C(C(Cl)(Cl)Cl)(F)F)F |
Sinónimos |
1,1,1-Trichloro-2,2,3-trifluoropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



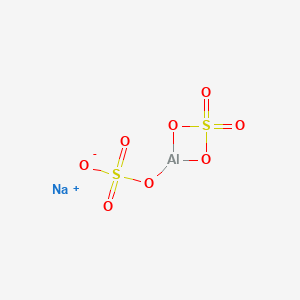
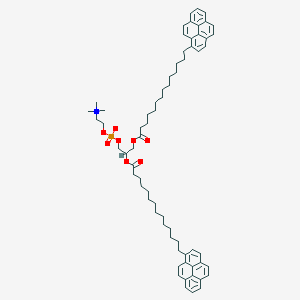
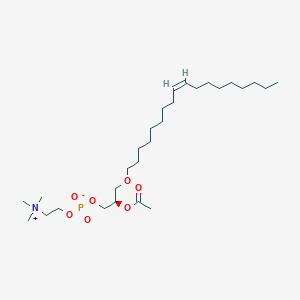
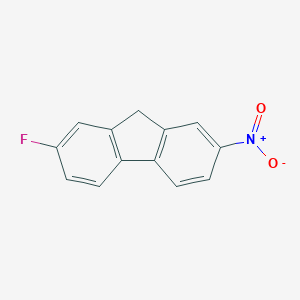
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
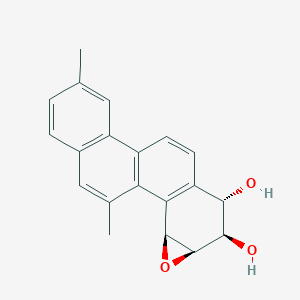
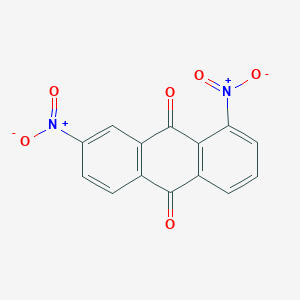
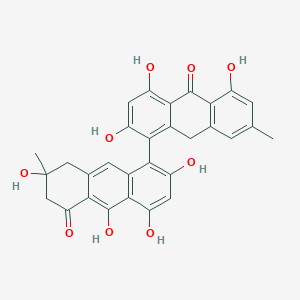
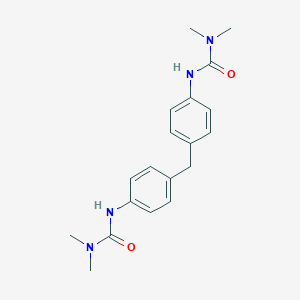
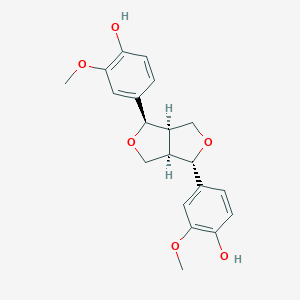
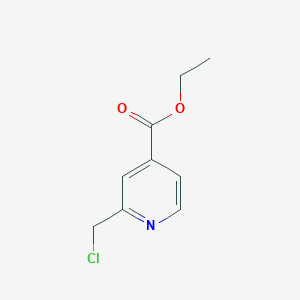
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
